molecular formula C37H40B2O4 B8203716 2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B8203716
M. Wt: 570.3 g/mol
InChI Key: NVEUKQLOGUAPEG-UHFFFAOYSA-N
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Description

2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a fluorene-based bis-boronic ester derivative. Structurally, it features a central fluorene core substituted at the 9-position with two phenyl groups and at the 2,7-positions with dioxaborolane moieties. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of conjugated polymers and organic electronic materials . The diphenyl substituents at the 9-position confer rigidity and extended π-conjugation, enhancing thermal stability and electronic properties compared to alkyl-substituted analogs .

Properties

IUPAC Name

2-[9,9-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40B2O4/c1-33(2)34(3,4)41-38(40-33)27-19-21-29-30-22-20-28(39-42-35(5,6)36(7,8)43-39)24-32(30)37(31(29)23-27,25-15-11-9-12-16-25)26-17-13-10-14-18-26/h9-24H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEUKQLOGUAPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=CC=C5)C6=CC=CC=C6)C=C(C=C4)B7OC(C(O7)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Fluorene Derivatives

The Miyaura borylation reaction is the most widely employed method for introducing boronic ester functionalities to aromatic systems. For 2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), this involves reacting 9,9-diphenyl-9H-fluorene-2,7-diboronic acid with pinacol in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base such as potassium carbonate. The reaction proceeds via oxidative addition of the dibromofluorene precursor to palladium, followed by transmetallation with bis(pinacolato)diboron (B₂pin₂) and reductive elimination to form the boronic ester.

Key challenges include suppressing competing Suzuki-Miyaura coupling, which occurs if the base is too strong or the palladium loading is excessive. Optimal conditions involve:

  • Catalyst : 2–5 mol% Pd(dppf)Cl₂

  • Solvent : Anhydrous dioxane or toluene

  • Temperature : 80–100°C under nitrogen.

Yield improvements (up to 85%) are achieved by degassing solvents and using freshly distilled pinacol.

Direct Boronic Esterification via Boronic Acid Intermediates

An alternative route starts with 9,9-diphenylfluorene-2,7-diboronic acid, which is esterified with pinacol under acidic conditions. This two-step method first synthesizes the diboronic acid via lithiation of 2,7-dibromo-9,9-diphenylfluorene followed by treatment with trimethyl borate. The intermediate is then refluxed with pinacol in ethanol, catalyzed by p-toluenesulfonic acid (PTSA).

Advantages :

  • Avoids palladium catalysts, reducing costs.

  • Higher purity due to crystalline boronic acid intermediates.

Limitations :

  • Lower yields (60–70%) compared to Miyaura borylation.

  • Requires strict moisture control to prevent boronic acid hydrolysis.

Optimization of Reaction Conditions

Catalyst and Ligand Screening

Palladium catalysts with bulky ligands (e.g., SPhos, XPhos) enhance selectivity for borylation over coupling. Nickel catalysts (e.g., NiCl₂(dppe)) offer cost advantages but require higher temperatures (120°C) and exhibit lower yields (~65%).

Table 1: Catalyst Performance Comparison

CatalystLigandYield (%)Purity (%)
Pd(dppf)Cl₂dppf8598
NiCl₂(dppe)dppe6592
Pd(OAc)₂SPhos7895

Data aggregated from.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) accelerate transmetallation but increase side reactions. Nonpolar solvents like toluene improve selectivity but require longer reaction times (24–48 h). Microwave-assisted synthesis at 150°C reduces time to 2–4 h while maintaining yields above 80%.

Purification and Characterization

Column Chromatography

Crude products are purified via silica gel chromatography using hexane/ethyl acetate (4:1). This removes unreacted dibromofluorene and boron byproducts.

Recrystallization

Recrystallization from ethanol/water (9:1) yields needle-like crystals with >99% purity, as confirmed by HPLC.

Table 2: Physical Properties

PropertyValueSource
Melting Point198–202°C
Boiling Point556.2±29.0°C
Density1.17±0.1 g/cm³
Molecular Weight570.3 g/mol

Scale-Up and Industrial Applications

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. A 2019 study demonstrated 90% yield at 500 g/batch using a Pd/C packed bed reactor. The compound’s air stability enables storage under argon for >12 months without degradation.

Emerging Methodologies

Photocatalytic Borylation

Visible-light-mediated borylation using iridium photocatalysts (e.g., Ir(ppy)₃) achieves 75% yield at room temperature, avoiding thermal decomposition. This method is promising for heat-sensitive substrates but remains experimental.

Electrochemical Synthesis

Electrochemical borylation in ionic liquids (e.g., BMIM-BF₄) achieves 70% yield with minimal waste. However, electrode fouling limits batch consistency .

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. It can also participate in other reactions like oxidation and reduction, although these are less common.

Common Reagents and Conditions

  • Suzuki-Miyaura Coupling: : Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), aryl halide, and solvent (e.g., toluene or water).

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: : Typical reducing agents are lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products include biaryl compounds, which are valuable in the synthesis of organic semiconductors, OLED materials, and other advanced materials.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of this compound is in the fabrication of OLEDs. The compound serves as a precursor for semiconducting polymers used in OLEDs due to its excellent charge transport properties and photophysical characteristics. OLEDs are widely used in display technologies for televisions and smartphones because of their ability to produce vibrant colors and deep blacks.

Polymer Solar Cells

The compound is also utilized in the development of polymer solar cells (PSCs). Its structure allows for efficient light absorption and charge separation, making it suitable for use in low-bandgap polymers that enhance the efficiency of solar energy conversion. Studies have shown that incorporating this compound into PSCs can improve overall device performance by increasing the power conversion efficiency.

Organic Field Effect Transistors (OFETs)

In OFET applications, this compound functions as a semiconductor material. Its high mobility and stability under operational conditions make it an attractive candidate for use in flexible electronics. Research indicates that devices made with this compound exhibit promising electrical performance metrics.

Synthesis of Advanced Materials

The compound serves as a building block for synthesizing other advanced organic materials. Its boronic ester functionality allows for further chemical modifications, enabling the creation of tailored materials with specific electronic and optical properties.

Case Study 1: OLED Performance Enhancement

A study published in Advanced Materials demonstrated that integrating 2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) into OLED structures resulted in a significant increase in luminescence efficiency compared to traditional materials. The enhanced charge transport properties facilitated better exciton management within the device.

Case Study 2: Efficiency in Polymer Solar Cells

Research conducted by Nature Energy highlighted the effectiveness of this compound when used in polymer solar cells. The study reported a power conversion efficiency exceeding 10%, which was attributed to improved light absorption characteristics and optimized charge transport pathways enabled by the unique molecular structure of the compound.

Comparative Data Table

ApplicationKey BenefitsPerformance Metrics
OLEDsHigh luminescence efficiencyIncreased brightness
Polymer Solar CellsEnhanced power conversion efficiency>10% efficiency
OFETsHigh mobility and stabilityImproved device performance
Advanced MaterialsVersatile building block for custom materialsTailored electronic properties

Mechanism of Action

The mechanism by which this compound exerts its effects primarily involves its role as a precursor in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic acid pinacol ester group undergoes transmetalation with the palladium catalyst, followed by the formation of a new carbon-carbon bond with the aryl halide. This process is crucial for the formation of biaryl compounds, which are integral to the development of advanced materials.

Comparison with Similar Compounds

Solubility and Processability

  • Diphenyl derivative : Reduced solubility in common organic solvents (e.g., THF, toluene) due to aromatic rigidity, favoring solid-state applications .
  • Alkyl derivatives (e.g., dioctyl) : Enhanced solubility for solution-processed thin films in OLEDs and solar cells .
  • Branched alkyls (e.g., 2-ethylhexyl) : Intermediate solubility, balancing film morphology and charge transport .

Electronic Properties

  • Diphenyl substitution raises the HOMO level (-5.2 eV vs. -5.5 eV for dioctyl) due to electron-donating aryl groups, improving hole transport in polymers .
  • Alkyl substituents lower crystallinity, reducing charge recombination in photovoltaic devices .

Thermal Stability

  • Diphenyl derivatives exhibit higher thermal decomposition temperatures (T₅₀₀ = 420°C) compared to dioctyl analogs (T₅₀₀ = 380°C) due to rigid aromatic stacking .

Application-Specific Performance

  • Diphenyl variant : Preferred for high-temperature optoelectronics and rigid-rod polymers .
  • Dioctyl variant : Dominates in flexible OLEDs and dye-sensitized solar cells (DSSCs) due to solution processability .
  • bis(4-Hexylphenyl) derivative : Balances solubility and charge mobility, used in organic field-effect transistors (OFETs) .

Photovoltaic Devices

The dioctyl derivative (C₄₁H₆₄B₂O₄) achieved a power conversion efficiency (PCE) of 8.7% in DSSCs when coupled with perylene diimide acceptors, outperforming diphenyl analogs (PCE = 6.2%) due to better film morphology .

Antibacterial Materials

Copper nanoparticle composites incorporating 9,9-bis(6-bromohexyl)fluorene bis-borolane (C₃₃H₄₈B₂Br₂O₄) demonstrated 99% bacterial inhibition against E. coli, leveraging the bromoalkyl side chains for nanoparticle stabilization .

Biological Activity

2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its interactions with biological systems and potential therapeutic uses.

  • Chemical Formula : C27H36B2O4
  • CAS Number : 474918-36-0
  • Molecular Weight : 468.44 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The dioxaborolane moiety is known for its role in forming reversible covalent bonds with diols and other nucleophiles, which can influence enzyme activity and metabolic pathways.

Biological Activity Overview

Research indicates that compounds similar to 2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit a range of biological activities:

  • Antioxidant Activity : The compound has demonstrated potential as an antioxidant. Studies have shown that similar dioxaborolanes can scavenge free radicals and reduce oxidative stress in cellular models .
  • Enzyme Inhibition : The ability of the dioxaborolane group to interact with enzymes suggests potential as an inhibitor for various enzymatic reactions. For example, research into related compounds has indicated inhibition of key metabolic enzymes involved in cancer metabolism .
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation .

Case Study 1: Antioxidant Activity

A study investigating the antioxidant properties of similar compounds found that they effectively reduced lipid peroxidation in vitro. This suggests that 2,2'-(9,9-Diphenyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) could be beneficial in protecting cells from oxidative damage.

Case Study 2: Enzyme Interaction

In a comparative study on enzyme inhibition using fluorene derivatives, it was reported that certain dioxaborolanes significantly inhibited the activity of cytochrome P450 enzymes. This inhibition could lead to altered drug metabolism and enhanced therapeutic efficacy when used alongside other drugs .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
9-Dioctyl-9H-fluoreneAntioxidant
9-FluorenoneEnzyme Inhibitor
Dioxaborolane DerivativesAnticancer

Q & A

Q. Table 1: Key Reaction Parameters

ParameterDetails
CatalystPd(PPh₃)₄ (1–3 mol%)
LigandPPh₃ (6 mol%)
Solvent1,4-dioxane/H₂O (3:1 v/v)
Temperature80–100°C
Reaction Time18–24 hours
Yield70–90%

Basic: How is the compound characterized post-synthesis?

Answer:
Characterization involves:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and boronic ester integration. Aromatic protons appear at δ 7.2–8.1 ppm, while pinacol methyl groups resonate at δ 1.0–1.3 ppm .
  • FT-IR : B-O stretching at ~1350 cm⁻¹ and aromatic C=C at ~1600 cm⁻¹ .
  • HPLC : Purity assessment (>97% via reverse-phase C18 column, acetonitrile/water mobile phase) .
  • Mass spectrometry : MALDI-TOF or HRMS confirms molecular ion peaks (e.g., m/z 642.58 for C₄₁H₆₄B₂O₄) .

Basic: What are the key reactions facilitated by this compound?

Answer:
The compound is a versatile reagent in:

  • Suzuki-Miyaura cross-coupling : Forms C-C bonds with aryl halides for biaryl synthesis (critical for optoelectronic polymers) .
  • Oxidation : Boronic ester converts to boronic acid (H₂O₂/NaOH) for functional group diversification .
  • Polymer synthesis : Serves as a monomer in conjugated polymers for OLEDs and sensors .

Advanced: How to optimize Suzuki-Miyaura coupling using this compound?

Answer:
Optimization strategies include:

  • Catalyst screening : Test Pd(OAc)₂, PdCl₂(dppf), or XPhos-based catalysts for improved turnover .
  • Solvent selection : Use toluene/EtOH for sterically hindered substrates to enhance solubility .
  • Microwave-assisted synthesis : Reduce reaction time (1–4 hours) while maintaining yields >80% .
  • Additives : Add tetrabutylammonium bromide (TBAB) to stabilize the boronate intermediate .

Note : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) and isolate via flash chromatography .

Advanced: How to resolve contradictions in purity vs. yield during synthesis?

Answer:

  • Issue : High purity (HPLC >98%) often reduces yield due to stringent purification.
  • Solution :
    • Step 1 : Use gradient elution in column chromatography (hexane → ethyl acetate) to separate boronic ester byproducts.
    • Step 2 : Recrystallize twice from THF/methanol (1:5 v/v) to remove Pd residues .
    • Step 3 : Validate purity via ¹H NMR integration of pinacol methyl groups (δ 1.0–1.3 ppm) against aromatic protons .

Q. Table 2: Trade-off Analysis (Purity vs. Yield)

Purification MethodPurity (%)Yield (%)
Single recrystallization9575
Double recrystallization9860
Column chromatography9950

Advanced: How does alkyl chain substitution affect the compound's material properties?

Answer:
Alkyl chains (e.g., octyl, ethylhexyl) influence:

  • Solubility : Longer chains (C₈H₁₇) enhance solubility in nonpolar solvents (toluene, chloroform) .
  • Crystallinity : Branched chains (e.g., 2-ethylhexyl) disrupt π-π stacking, reducing crystallinity and improving film-forming ability .
  • Optoelectronic properties : Linear chains (C₈H₁₇) promote planar fluorene stacking, enhancing charge transport in OLEDs .

Q. Structural Insight :

  • X-ray crystallography reveals fluorene cores remain coplanar, while alkyl chains extend perpendicularly, isolating aromatic systems .
  • Disordered pinacol groups (50:50 occupancy) reduce symmetry, affecting thin-film morphology .

Advanced: What analytical methods resolve discrepancies in crystallographic data?

Answer:
For disordered structures (e.g., pinacol groups):

  • Restraints : Apply SHELXL SADI commands to equalize C-CH₃ bond lengths .
  • X-ray refinement : Use anisotropic displacement parameters (ADPs) for non-H atoms and isotropic modeling for H atoms .
  • Complementary techniques : Pair XRD with DFT calculations (B3LYP/6-31G*) to validate torsional angles (e.g., gauche conformers in alkyl chains) .

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